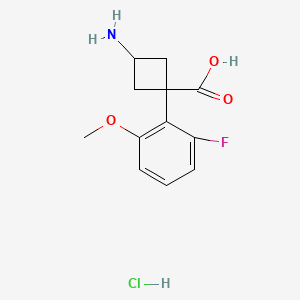
Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclobutane ring substituted with an amino group, a fluoro-methoxyphenyl group, and a carboxylic acid group, making it a molecule of interest for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the amino group: This step might involve the use of amination reactions, such as reductive amination.
Substitution with the fluoro-methoxyphenyl group: This can be done through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the carboxylic acid group would yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Fluoro-methoxyphenyl derivatives: Compounds with similar aromatic rings but different substituents on the cyclobutane ring.
Uniqueness
The uniqueness of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H15ClFNO3 |
|---|---|
Peso molecular |
275.70 g/mol |
Nombre IUPAC |
3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO3.ClH/c1-17-9-4-2-3-8(13)10(9)12(11(15)16)5-7(14)6-12;/h2-4,7H,5-6,14H2,1H3,(H,15,16);1H |
Clave InChI |
JXUOHNRAYLNWJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


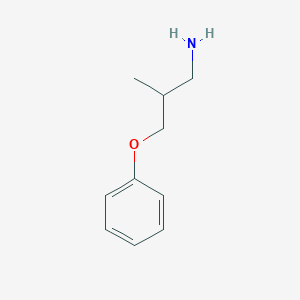
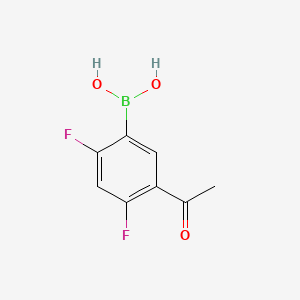
![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
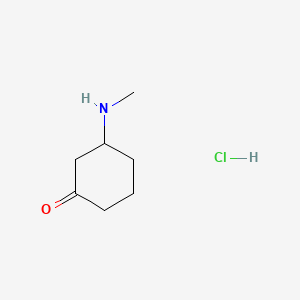


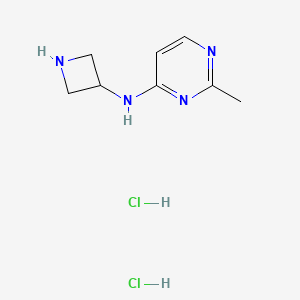
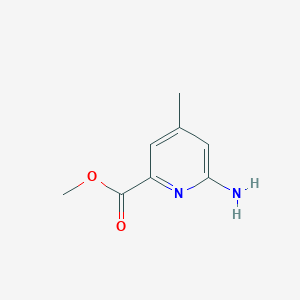
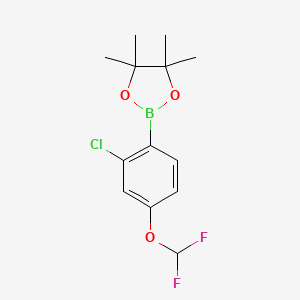
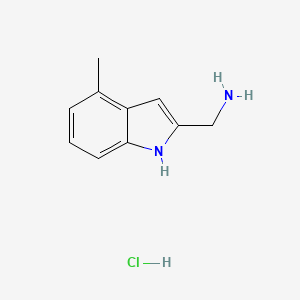
![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
